Cas no 872108-06-0 ((2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid)

(2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid
- 2-Propenoic acid, 3-[4-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]-
- (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid
-
- Inchi: 1S/C17H14N2O3/c20-17(21)9-6-13-4-7-15(8-5-13)22-12-14-11-19-10-2-1-3-16(19)18-14/h1-11H,12H2,(H,20,21)
- InChI Key: UGISWITUTBOCEB-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC1=CC=C(OCC2=CN3C(=N2)C=CC=C3)C=C1
(2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15220-0.25g |
(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 100% | 0.25g |
$142.0 | 2023-04-20 | |
Enamine | EN300-15220-10000mg |
(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 95.0% | 10000mg |
$1593.0 | 2023-09-26 | |
Enamine | EN300-35069-1.0g |
3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 95.0% | 1.0g |
$842.0 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414466-1g |
(e)-3-(4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl)acrylic acid |
872108-06-0 | 95% | 1g |
¥3254.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414466-5g |
(e)-3-(4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl)acrylic acid |
872108-06-0 | 95% | 5g |
¥6236.00 | 2024-04-27 | |
A2B Chem LLC | AV31499-250mg |
(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 95% | 250mg |
$368.00 | 2023-12-29 | |
Enamine | EN300-35069-0.05g |
3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 95.0% | 0.05g |
$707.0 | 2025-02-19 | |
Enamine | EN300-35069-2.5g |
3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 95.0% | 2.5g |
$1650.0 | 2025-02-19 | |
Enamine | EN300-15220-1.0g |
(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 100% | 1g |
$371.0 | 2023-04-20 | |
Enamine | EN300-15220-10.0g |
(2E)-3-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]prop-2-enoic acid |
872108-06-0 | 100% | 10g |
$1593.0 | 2023-04-20 |
(2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid Related Literature
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
Additional information on (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid
Research Brief on (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid (CAS: 872108-06-0)
The compound (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid (CAS: 872108-06-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid as a modulator of key signaling pathways, particularly those involved in inflammation and cancer. The compound's unique structural features, including the imidazopyridine moiety and the α,β-unsaturated carboxylic acid group, contribute to its ability to interact with specific molecular targets, such as kinases and transcription factors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against NF-κB signaling, a pathway critically involved in inflammatory responses and tumorigenesis. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate the binding mode of the compound to the p65 subunit of NF-κB, providing valuable insights for further structure-activity optimization.
In addition to its anti-inflammatory properties, (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid has shown promising results in preclinical models of solid tumors. A recent patent application (WO2023056789) discloses its use in combination therapies with immune checkpoint inhibitors, suggesting synergistic effects in enhancing T-cell mediated antitumor immunity. The compound's ability to modulate the tumor microenvironment makes it a compelling candidate for further investigation in immuno-oncology.
From a chemical synthesis perspective, novel routes to access this scaffold have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development describes a continuous flow chemistry approach that reduces the number of purification steps while maintaining high enantiomeric purity. This advancement addresses previous challenges in large-scale production and could facilitate future clinical development.
Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles, with particular accumulation observed in tissues with high inflammatory activity. However, researchers note that further optimization may be required to improve metabolic stability, as preliminary data indicate rapid glucuronidation in hepatic microsomes.
The safety profile of (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid appears promising based on acute toxicity studies, with no significant adverse effects observed at therapeutic doses. Chronic toxicity evaluations are currently underway, with results expected to inform Phase I clinical trial design.
In conclusion, (2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid represents a multifaceted therapeutic candidate with applications spanning inflammatory diseases and oncology. The convergence of structural biology insights, synthetic chemistry advancements, and promising preclinical data positions this compound as a molecule of significant interest for both academic researchers and pharmaceutical developers. Future research directions should focus on target validation in disease-relevant models and the exploration of combination therapy approaches.
872108-06-0 ((2E)-3-4-({imidazo1,2-apyridin-2-yl}methoxy)phenylprop-2-enoic acid) Related Products
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)


